molecular formula C12H14FN3 B11730037 N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11730037
M. Wt: 219.26 g/mol
InChI Key: CGNSFXBJVHPJGV-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine
  • 4-({[2-(4-fluorophenyl)ethyl]amino}methyl)benzoic acid
  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

N-[(4-fluorophenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the fluorophenyl group can enhance its stability and binding affinity in various applications.

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H14FN3/c1-9-7-12(15-16(9)2)14-8-10-3-5-11(13)6-4-10/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

CGNSFXBJVHPJGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=C(C=C2)F

Origin of Product

United States

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